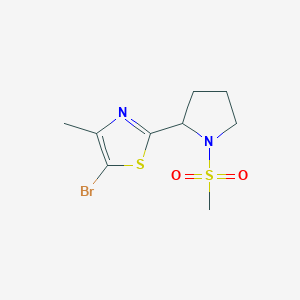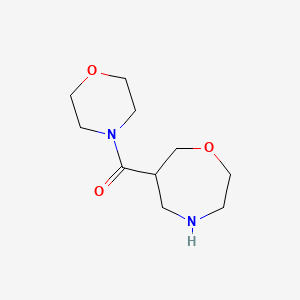
Morpholino(1,4-oxazepan-6-yl)methanone
Descripción general
Descripción
Morpholinos are a type of molecule used to modify gene expression. They are uncharged, water-soluble molecules that bind to complementary sequences of RNA, thereby inhibiting mRNA processing, read-through, and protein binding at those sites .
Synthesis Analysis
The synthesis of Morpholinos is typically achieved through a series of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholinos have a unique structure consisting of morpholine rings that bear methylene groups bound to modified phosphates . The exact structure of “Morpholino(1,4-oxazepan-6-yl)methanone” is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “Morpholino(1,4-oxazepan-6-yl)methanone” are not available in the current literature. Morpholinos, in general, are stable, uncharged, and water-soluble .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- Antitumor Activity : A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential antitumor activity (Tang & Fu, 2018).
Structural Exploration and Biological Evaluation
- Bioactive Heterocycles Synthesis : Prasad et al. (2018) synthesized a compound involving morpholino methanone and evaluated its antiproliferative activity. The study also characterized its molecular structure and analyzed intermolecular interactions (Prasad et al., 2018).
Novel Compound Synthesis
- Synthesis of Morpholino Podocarpa : Bakare et al. (2005) synthesized a compound named 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, highlighting the versatility of morpholino methanone in creating new chemical entities (Bakare et al., 2005).
Drug Development and Imaging Applications
- PET Agent for Parkinson's Disease : Wang et al. (2017) developed a PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease, involving the use of a morpholino methanone derivative (Wang et al., 2017).
Chemical Process Development
- Practical Synthesis for Pharmaceuticals : Kopach et al. (2009) developed a commercial synthesis process for a pharmaceutical intermediate involving morpholino methanone, showcasing its application in industrial chemical processes (Kopach et al., 2009).
Novel Inhibitors Discovery
- Inhibitors for Aldo-Keto Reductase Enzyme : Flanagan et al. (2014) prepared morpholino(phenylpiperazin-1-yl)methanones and demonstrated their potency as selective inhibitors of the AKR1C3 enzyme, relevant for leukemia and hormone-related cancers (Flanagan et al., 2014).
Propiedades
IUPAC Name |
morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUITCPJXXXPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(1,4-oxazepan-6-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone](/img/structure/B1399194.png)
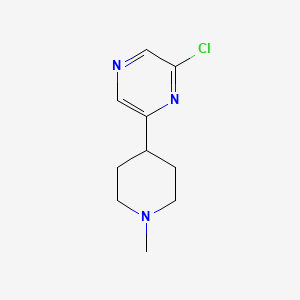

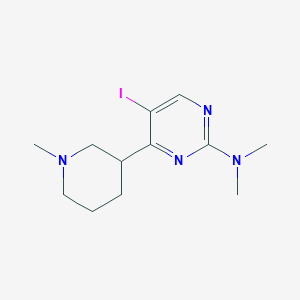
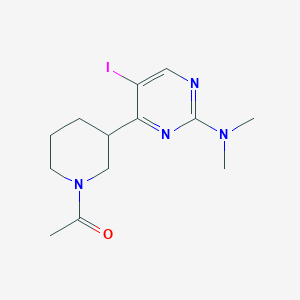
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
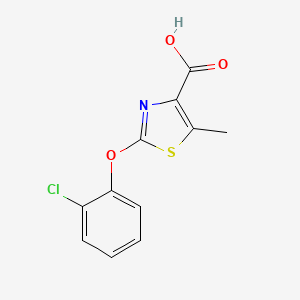
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
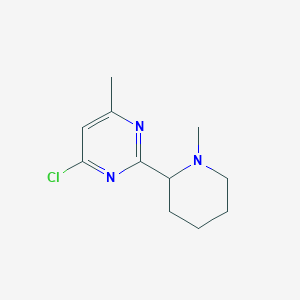
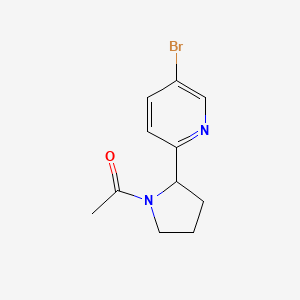

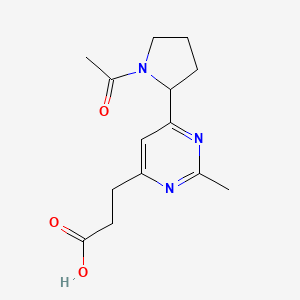
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
